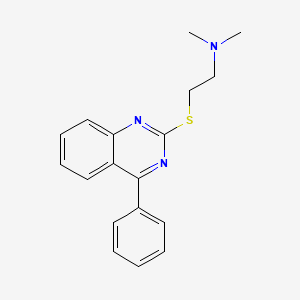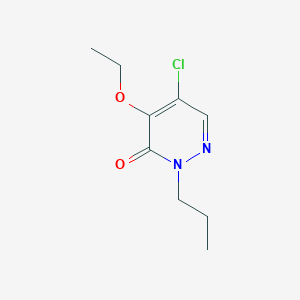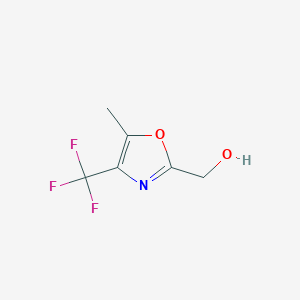
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the oxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)propan-1-ol with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted oxazoles. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- (4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol
- (5-Methyl-4-(difluoromethyl)oxazol-2-yl)methanol
- (5-Methyl-4-(trifluoromethyl)thiazol-2-yl)methanol .
Uniqueness
The presence of the trifluoromethyl group in (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C6H6F3NO2 |
|---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
[5-methyl-4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO2/c1-3-5(6(7,8)9)10-4(2-11)12-3/h11H,2H2,1H3 |
InChI Key |
NBDUZRCVSCIXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
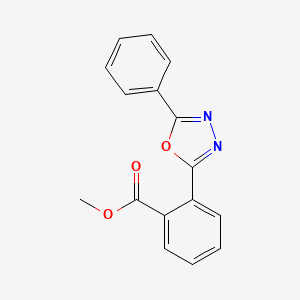
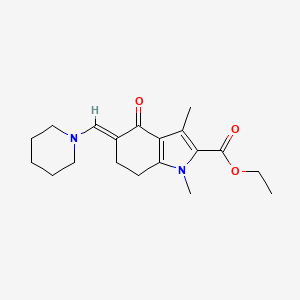
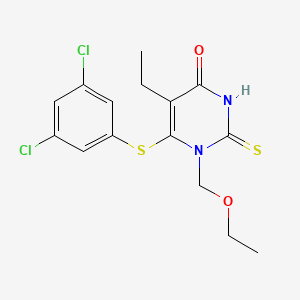
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
